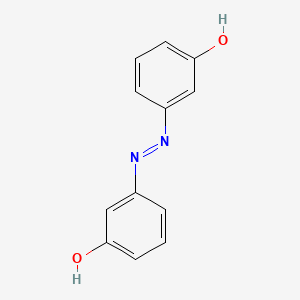

3,3'-(Diazene-1,2-diyl)diphenol

Description

Significance of Azobenzene (B91143) Derivatives in Fundamental Chemical Research

Azobenzene derivatives are characterized by two phenyl rings connected by a nitrogen-nitrogen double bond (-N=N-). mdpi.com A key feature of these molecules is their ability to undergo reversible isomerization between the more stable trans and the metastable cis forms upon irradiation with light of specific wavelengths. purdue.edusmolecule.com This photoswitching capability has made them central to the development of "smart" materials, with applications ranging from photonics and molecular machines to photobiology. purdue.edu The ease of their synthesis and the possibility of tuning their properties through chemical modifications have made them a popular subject of study. researchgate.net

Unique Aspects of Dihydroxylated Azobenzenes within the Azobenzene Class

The presence of two hydroxyl (-OH) groups, as seen in dihydroxylated azobenzenes like 3,3'-(Diazene-1,2-diyl)diphenol, introduces significant new properties not typically found in the parent azobenzene molecule. rsc.org These hydroxyl groups can dramatically influence the electronic and structural characteristics of the molecule.

The positioning of the hydroxyl groups on the phenyl rings is crucial in determining the molecule's properties. In this compound, the hydroxyl groups are in the meta position relative to the azo bridge. A significant structural feature of hydroxylated azobenzenes is the potential for azo-hydrazone tautomerism. purdue.edursc.orgnih.gov This is an equilibrium between the azo form (containing the -N=N- double bond and hydroxyl groups) and the hydrazone form (containing a -NH-N=C- structure and a keto group). The position of this equilibrium is sensitive to factors such as the solvent, pH, and temperature, and it can significantly impact the compound's color and stability. unifr.ch While extensively studied in other hydroxylated azobenzenes, the specific tautomeric preferences of this compound are a subject of ongoing research interest.

The synthesis of this compound can be achieved through the diazotization of 3-aminophenol (B1664112) followed by a coupling reaction. smolecule.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O₂ | rsc.orgcalpaclab.com |

| Molecular Weight | 214.22 g/mol | calpaclab.com |

| CAS Number | 2050-15-9 | calpaclab.com |

The hydroxyl groups in this compound are capable of forming strong hydrogen bonds. These interactions, along with potential π-π stacking between the aromatic rings, can lead to the formation of well-defined supramolecular structures through self-assembly. The ability of azobenzene derivatives to self-assemble is critical for their application in materials science, influencing properties like the formation of liquid crystals and the structure of thin films. The interplay of hydrogen bonding and photoisomerization can lead to light-responsive self-assembly and disassembly of nanoscale architectures.

Research Trajectories and Future Outlook for this compound

Research into this compound and related dihydroxylated azobenzenes is moving towards a deeper understanding and exploitation of their unique properties. Key areas of future investigation include:

Advanced Materials: The development of novel photoresponsive polymers, gels, and liquid crystals where the hydrogen-bonding capabilities of the dihydroxy-azobenzene unit can be used to control material properties. mdpi.com

Molecular Recognition and Sensing: The design of sensors where the binding of an analyte disrupts the intermolecular interactions of the azobenzene derivative, leading to a detectable optical response.

Biomimetic Systems: The creation of artificial systems that mimic biological processes, such as light-controlled enzyme activity or drug delivery, by incorporating these photoswitchable and interactive molecules. mdpi.com

The continued exploration of the fundamental chemistry of compounds like this compound is expected to open up new avenues for the creation of sophisticated and functional molecular systems.

| Compound | Absorption Maxima (λmax) | Key Spectroscopic Features |

|---|---|---|

| Azobenzene | ~320 nm (π-π), ~440 nm (n-π) | Distinct absorption bands for trans and cis isomers. |

| 4-Hydroxyazobenzene | Dependent on solvent and pH | Shows solvatochromism and halochromism due to tautomerism. |

| This compound | Research ongoing | Expected to exhibit complex spectroscopic behavior due to potential tautomerism and hydrogen bonding. |

Structure

3D Structure

Properties

IUPAC Name |

3-[(3-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-3-9(7-11)13-14-10-4-2-6-12(16)8-10/h1-8,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONUTRXTUUBGKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299815 | |

| Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-15-9 | |

| Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-(1,2-Diazenediyl)bis[phenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3,3 Diazene 1,2 Diyl Diphenol

Established Synthetic Pathways for 3,3'-(Diazene-1,2-diyl)diphenol Core

The construction of the this compound scaffold primarily relies on classical organic reactions that have been refined over time for efficiency and yield.

Diazotization and Azo-Coupling Reactions of Substituted Anilines and Phenols

The most common and well-established method for synthesizing azo compounds is the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. In the case of this compound, 3-aminophenol (B1664112) serves as the key precursor. wikipedia.orgnih.gov The synthesis involves two main steps:

Diazotization of 3-Aminophenol: 3-Aminophenol is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C). researchgate.netscialert.net This reaction converts the amino group into a highly reactive diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt. nih.gov

Azo-Coupling: The resulting diazonium salt is then reacted with a suitable coupling partner. For the synthesis of symmetrical this compound, the diazonium salt of 3-aminophenol can be coupled with another molecule of 3-aminophenol. The reaction is typically carried out under weakly acidic to neutral or slightly alkaline conditions. stackexchange.com The hydroxyl group of the phenol (B47542) activates the aromatic ring, directing the electrophilic diazonium ion to the positions ortho and para to the hydroxyl group.

This method is widely used due to its reliability and the ready availability of the starting materials. researchgate.netresearchgate.net

Oxidative Dimerization Strategies for Azobenzene (B91143) Scaffolds

An alternative approach to the formation of the azobenzene core is through the oxidative dimerization of anilines. This method involves the direct oxidation of the amino groups of two aniline (B41778) molecules to form the azo linkage. For the synthesis of this compound, this would involve the oxidative dimerization of 3-aminophenol. researchgate.net

Various oxidizing agents and catalytic systems have been employed for this transformation, including:

Metal Catalysts: Copper(II) complexes have been shown to catalyze the aerobic oxidation of o-aminophenol, suggesting a similar approach could be applied to the meta-isomer. researchgate.net Gold nanoparticles supported on titanium dioxide have also demonstrated high selectivity in the conversion of aniline to azobenzene. mdpi.com

Green Oxidants: In recent years, there has been a focus on using environmentally benign oxidizing agents like oxygen/air or hydrogen peroxide. mdpi.com These reactions are often facilitated by catalysts such as Zr(OH)₄. mdpi.com

While oxidative dimerization offers a more direct route, controlling the selectivity and preventing over-oxidation to azoxybenzene (B3421426) or other byproducts can be challenging. mdpi.com

Advanced Synthetic Approaches to Functionalized Phenolic Azobenzenes

Modern synthetic chemistry offers more sophisticated methods for the synthesis and functionalization of azobenzene derivatives, allowing for greater control and the introduction of diverse functionalities.

Catalytic C-H Activation and Functionalization

Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of arenes, including azobenzenes. researchgate.netamanote.com This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. researchgate.net Palladium-catalyzed C-H activation/C-C coupling reactions have been developed for benzoic acids, and similar principles can be applied to phenolic compounds. nih.gov The hydroxyl group in phenols can act as a directing group, guiding the catalyst to functionalize the C-H bonds at the ortho positions. researchgate.net This approach allows for the introduction of various substituents, such as aryl or alkyl groups, directly onto the azobenzene core. The use of photoredox catalysis in conjunction with metal-catalyzed C-H activation provides an environmentally friendly and highly selective method for these transformations. researchgate.net

Post-Modification Synthesis of Phenolic Hydroxyl Groups

In some synthetic strategies, the phenolic hydroxyl groups are introduced after the formation of the azobenzene scaffold. This can be advantageous when the desired functional groups are not compatible with the conditions of the azo-coupling or oxidative dimerization reactions.

One such method is the Wallach rearrangement , where azoxybenzene is treated with a strong acid to rearrange and form a hydroxyazobenzene. mdpi.com This reaction is particularly useful for the regioselective synthesis of phenolic azobenzenes. mdpi.com

Another approach involves the post-functionalization of a pre-formed polymer backbone . For instance, a polymer with reactive sites can be synthesized first, and then azobenzene moieties with phenolic groups can be attached through subsequent reactions. A recent study demonstrated the successful introduction of azobenzene side-chains via nucleophilic aromatic substitution on a fluorinated poly(arylene ether) backbone. tandfonline.com

Derivatization Strategies for Tailored this compound Analogues

The phenolic hydroxyl groups of this compound provide convenient handles for further derivatization, allowing for the synthesis of a wide range of analogues with tailored properties.

Common derivatization strategies include:

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles. This modification can alter the solubility and electronic properties of the molecule.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields esters. This can be used to introduce a variety of functional groups.

Coupling Reactions: The hydroxyl groups can be converted to triflates, which can then participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. researchgate.net

Reaction with Isocyanates: The hydroxyl groups can react with isocyanates to form carbamate (B1207046) linkages. researchgate.net This is a versatile method for attaching a wide range of functional moieties. researchgate.net

These derivatization strategies enable the fine-tuning of the electronic, optical, and physical properties of this compound for specific applications in materials science and beyond.

Alkylation and Acylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl (-OH) groups of this compound are primary sites for chemical derivatization through alkylation and acylation reactions. These modifications replace the acidic proton of the hydroxyl group, transforming the phenol into an ether or an ester, respectively. This alters the compound's solubility, hydrogen-bonding capability, and electronic properties.

Alkylation involves the reaction of the phenoxide ions with an alkyl halide or another suitable alkylating agent. The general procedure requires a base to deprotonate the phenolic hydroxyl groups, making them more nucleophilic. A common method for the alkylation of similar diphenolic azo compounds involves dissolving the parent molecule in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF), and adding a base like potassium carbonate (K₂CO₃). umich.edu The reaction mixture is stirred before the introduction of the alkylating agent. umich.edu The reaction is often heated under reflux to ensure completion. umich.edu This process yields the corresponding dialkoxyazoarene.

Acylation of the hydroxyl groups is typically achieved by reacting the diphenol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the hydroxyl groups into ester functionalities. The nucleophilicity of the hydroxyl group may be too weak for some reactions, particularly in aqueous phases, necessitating the use of strong electrophilic reagents or activation steps. nih.gov

The table below summarizes common reagents and the resulting functional groups from these modifications.

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Alkylation | Alkyl Halides / Sulfonates | Alkyl Methanesulfonate | Ether (-OR) |

| Acylation | Acyl Chlorides | Acetyl Chloride | Ester (-OC(O)R) |

| Acylation | Acid Anhydrides | Acetic Anhydride | Ester (-OC(O)R) |

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can either donate or withdraw electron density from the π-system. smolecule.com The existing hydroxyl groups are activating, electron-donating groups that direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and generally more reactive towards electrophiles. youtube.com Examples of EDGs include alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH₂). studypug.com The introduction of additional EDGs can further enhance the electron density and influence the compound's absorption spectrum and chemical reactivity. For instance, Friedel-Crafts alkylation could introduce alkyl groups onto the rings.

Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring, making it less nucleophilic. studypug.com Common EWGs include nitro (-NO₂), cyano (-CN), and carbonyl groups (e.g., -C(O)H). These groups are deactivating and, with some exceptions, direct incoming electrophiles to the meta position relative to themselves. youtube.com The introduction of EWGs can significantly alter the electronic properties of the molecule, affecting its use in applications like photoresponsive materials. A standard method for introducing an EWG is nitration, using a mixture of nitric acid and sulfuric acid to add nitro groups to the aromatic rings.

The table below provides examples of substituent groups and the typical reactions used to introduce them.

| Group Type | Example Substituent | Chemical Formula | Typical Introduction Reaction |

|---|---|---|---|

| Electron-Donating | Alkyl | -R (e.g., -CH₃) | Friedel-Crafts Alkylation |

| Electron-Donating | Amino | -NH₂ | Reduction of a Nitro Group |

| Electron-Withdrawing | Nitro | -NO₂ | Nitration |

| Electron-Withdrawing | Cyano | -CN | Sandmeyer Reaction (from an amino group) |

| Electron-Withdrawing | Halogen (e.g., Bromo) | -Br | Halogenation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR for Chemical Structure and Isomer Identification

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the fundamental structure of 3,3'-(Diazene-1,2-diyl)diphenol and distinguishing it from its regioisomers, 2,2'- and 4,4'-dihydroxyazobenzene. The number of unique signals in the NMR spectrum corresponds to the number of chemically non-equivalent nuclei in the molecule. oxinst.com

For this compound, the symmetry of the molecule dictates the expected number of signals. The two phenyl rings are chemically equivalent, and within each ring, there are distinct proton and carbon environments. The ¹H NMR spectrum would be expected to show signals for the hydroxyl protons and the aromatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the hydroxyl proton signal is typically broad and its chemical shift can be solvent-dependent. The aromatic protons will appear in the characteristic downfield region (typically δ 6.0-9.0 ppm), with their specific shifts and coupling patterns providing information about their relative positions on the benzene (B151609) ring.

Similarly, the ¹³C NMR spectrum will display a set of signals corresponding to the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group (C-OH) and the carbon bonded to the nitrogen atom of the azo group (C-N) will have characteristic chemical shifts that are different from the other aromatic carbons.

The identification of isomers is a key application of NMR. magritek.comyoutube.commagritek.com Each isomer (2,2'-, 3,3'-, and 4,4'-dihydroxyazobenzene) possesses a unique symmetry, leading to a distinct number of signals and coupling patterns in their respective ¹H and ¹³C NMR spectra. For example, the para-isomer (4,4'-) would exhibit higher symmetry and thus fewer signals compared to the meta-isomer (3,3'-). oxinst.com By analyzing the number of signals, their chemical shifts, and the spin-spin coupling patterns, a definitive identification of the 3,3'-isomer can be achieved. magritek.commagritek.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Actual chemical shifts can vary depending on the solvent and experimental conditions. The following are predicted ranges based on general principles.)

| Nucleus | Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Hydroxyl (-OH) | 4.0 - 8.0 | Broad Singlet |

| ¹H | Aromatic (H-2, H-4, H-5, H-6) | 6.5 - 8.0 | Multiplets |

| ¹³C | C-OH (C-3) | 150 - 160 | Singlet |

| ¹³C | C-N (C-1) | 145 - 155 | Singlet |

| ¹³C | Other Aromatic Carbons | 110 - 140 | Singlets |

Advanced NMR Techniques for Tautomeric Form Determination

Azo-hydrazone tautomerism is a well-known phenomenon in azobenzene (B91143) derivatives, particularly those with hydroxyl groups. rsc.org this compound can potentially exist in equilibrium between the azo form and the hydrazone form. Advanced NMR techniques are powerful tools for investigating such tautomeric equilibria. bohrium.comresearchgate.net

Techniques such as two-dimensional (2D) NMR, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide detailed connectivity information, helping to distinguish between the tautomers. ipb.ptmdpi.com For example, an HMBC experiment can show correlations between protons and carbons that are two or three bonds apart. This can help to identify the N-H proton in the hydrazone tautomer and its correlation to nearby carbons, which would be absent in the azo form.

Furthermore, variable-temperature NMR studies can be employed to study the dynamics of the tautomeric equilibrium. researchgate.net Changes in temperature can shift the equilibrium, leading to changes in the relative intensities of the signals corresponding to each tautomer. This allows for the thermodynamic parameters of the equilibrium to be determined. bohrium.com Solid-state NMR (ssNMR) can also be used to study tautomerism in the crystalline state, providing insights that may differ from solution-state behavior. rsc.orgresearchgate.net Isotope labeling, particularly with ¹⁵N, can be a very effective strategy, as the ¹⁵N chemical shifts are highly sensitive to the tautomeric form. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making this a valuable tool for structural characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. unitechlink.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to particular functional groups. vscht.czlibretexts.org

For this compound, the FT-IR spectrum provides clear evidence for its key functional groups:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group. The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹, corresponding to the stretching of C-H bonds on the benzene rings.

N=N Stretch: The azo group (N=N) stretching vibration usually gives rise to a weak to medium intensity band in the region of 1400-1450 cm⁻¹. This band can sometimes be difficult to identify due to its overlap with other aromatic ring vibrations.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is indicative of the C-O stretching vibration of the phenol (B47542) group.

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds appear in the 650-900 cm⁻¹ region, and their positions can provide information about the substitution pattern of the benzene rings. libretexts.org

If the hydrazone tautomer is present, additional or shifted bands would be expected, such as an N-H stretching vibration (around 3300-3500 cm⁻¹) and a C=O stretching vibration (around 1650-1700 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Aromatic C-H | > 3000 | Medium, Sharp |

| N=N Stretch | Azo (-N=N-) | 1400 - 1450 | Weak to Medium |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Bending | Aromatic Ring | 650 - 900 | Medium to Strong |

Raman Spectroscopy for Bond Vibrations and Molecular Conformation

Key features in the Raman spectrum would include:

N=N Stretch: The azo bond, being relatively non-polar, often gives a stronger and more easily identifiable signal in the Raman spectrum compared to the IR spectrum. This would be expected in the 1400-1450 cm⁻¹ region.

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzene rings are typically strong in the Raman spectrum, providing a characteristic fingerprint of the aromatic system.

Conformational Information: The relative intensities and positions of certain Raman bands can be sensitive to the molecular conformation, such as the dihedral angle between the two phenyl rings. nih.govnih.gov Changes in conformation can lead to shifts in vibrational frequencies and changes in the polarizability of the bonds, which are reflected in the Raman spectrum.

By comparing the experimental Raman spectrum with theoretical calculations, it is possible to gain insights into the most stable conformation of the molecule in different environments. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within a molecule. For this compound, these techniques are particularly useful for studying the chromophoric azo group and the effects of the hydroxyl substituents.

The UV-Visible absorption spectrum of azobenzene and its derivatives typically shows two characteristic absorption bands:

π → π* Transition: A high-intensity absorption band, usually in the ultraviolet region (around 320-350 nm for the trans-isomer), corresponds to the π → π* electronic transition of the conjugated system.

n → π* Transition: A lower-intensity band in the visible region (around 440-450 nm for the trans-isomer) is attributed to the n → π* transition, involving the non-bonding electrons on the nitrogen atoms.

The presence of the hydroxyl groups on the phenyl rings acts as an auxochrome, which can cause a bathochromic shift (red shift) of these absorption bands to longer wavelengths. The position and intensity of these bands can also be sensitive to the solvent polarity and pH, due to potential deprotonation of the hydroxyl groups and specific solvent-solute interactions.

Emission spectroscopy (fluorescence) is generally not a prominent feature of azobenzene compounds as they often undergo efficient non-radiative decay processes, including photoisomerization. However, if any fluorescence is observed, its spectrum would be Stokes-shifted to longer wavelengths relative to the absorption spectrum and could provide further information about the excited state properties of the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Isomerization Monitoring

Like other azobenzene derivatives, this compound possesses photochromic properties, primarily characterized by two distinct electronic transitions observable in its UV-Vis spectrum. The thermodynamically stable trans-isomer exhibits a strong absorption band in the UV-A region (around 320-380 nm), which is attributed to the π-π* transition of the conjugated system involving the phenyl rings and the central azo group (-N=N-). A much weaker, and often obscured, absorption band appears in the visible region (around 440 nm), corresponding to the n-π* transition, which involves the non-bonding electrons of the nitrogen atoms.

The process of photoisomerization can be effectively monitored using UV-Vis spectroscopy. arxiv.org Upon irradiation with UV light, typically around 365 nm, the molecule undergoes a conformational change from the trans-isomer to the less stable cis-isomer. arxiv.orgresearchgate.net This transformation is marked by a significant decrease in the intensity of the π-π* absorption band and a concurrent increase in the intensity of the n-π* band. arxiv.orgresearchgate.net The reverse process, from cis back to trans, can be induced by irradiation with visible light (e.g., 440 nm) or through thermal relaxation in the dark. arxiv.orgacs.org The presence of hydroxyl (-OH) groups on the phenyl rings can influence the energetics and kinetics of this isomerization process. acs.orgresearchgate.net

| Transition Type | Typical Wavelength (nm) | Isomer | Description |

| π-π | ~320-380 | trans | High-intensity absorption from the conjugated π system. |

| n-π | ~440 | cis | Low-intensity absorption involving nitrogen lone-pair electrons; more prominent in the cis-isomer. |

Fluorescence Spectroscopy and Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

The fluorescence of azobenzene derivatives is generally weak because the excited state deactivates rapidly through non-radiative pathways, primarily the efficient cis-trans isomerization. mdpi.com However, structural modifications can enhance fluorescence by suppressing these non-radiative decay channels. mdpi.comrsc.org For hydroxy-substituted azobenzenes like this compound, the presence of an intramolecular hydrogen bond can enable a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.comrsc.org

In ESIPT, upon photoexcitation, a proton is transferred from the hydroxyl group (enol form) to a nitrogen atom of the azo group, creating an excited keto-type tautomer. researchgate.netmdpi.com This tautomer can then relax to its ground state by emitting a photon, often resulting in a fluorescence spectrum with a large Stokes shift (a significant separation between the absorption and emission maxima). nih.govscispace.com While ESIPT is well-documented for ortho-hydroxy azobenzenes where a stable six-membered hydrogen-bonded ring can form, its occurrence in the meta-substituted this compound is less geometrically favorable and not commonly observed. For meta-hydroxy azobenzene, isomerization behavior similar to unsubstituted azobenzene is typically seen. researchgate.net Therefore, significant ESIPT-based fluorescence is not expected for this specific isomer.

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a molecule with high confidence. For this compound, the molecular formula is C₁₂H₁₀N₂O₂. smolecule.com This gives it a calculated exact mass (monoisotopic mass) of 214.0742 g/mol . HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the compound's identity and purity.

| Compound Name | Molecular Formula | Calculated Exact Mass ( g/mol ) |

| This compound | C₁₂H₁₀N₂O₂ | 214.0742 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal data on conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing

While a specific crystal structure for this compound was not found in the provided search results, analysis of related azo compounds by X-ray diffraction reveals common structural motifs. researchgate.netnih.gov In the solid state, azobenzene derivatives typically adopt the more stable trans conformation about the central -N=N- double bond. The molecule would likely be nearly planar, although the phenyl rings may be twisted out of the plane of the azo group to some degree. The crystal packing would involve the arrangement of these molecules into a three-dimensional lattice. researchgate.net Characterization would provide precise data on key structural parameters.

Hypothetical Crystallographic Data Table (based on typical azobenzenes):

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| Conformation | trans isomer |

| N=N bond length | ~1.25 Å |

| C-N bond length | ~1.43 Å |

| Dihedral Angle (C-N=N-C) | ~180° (planar) |

Tautomerism, Isomerism, and Photochemistry

Azo-Hydrazone Tautomerism in Phenolic Azobenzenes

Azo-hydrazone tautomerism is a crucial aspect of the chemistry of phenolic azobenzenes, involving the migration of a proton between the oxygen of the hydroxyl group and a nitrogen atom of the azo group. This equilibrium between the azo-enol and the keto-hydrazone forms significantly influences the compound's properties, including its color and stability. unifr.chresearchgate.net

Proton Transfer Mechanisms and Energetics

The transformation between the azo and hydrazone tautomers occurs through a proton transfer mechanism. youtube.comyoutube.comyoutube.com In phenolic azobenzenes, this typically involves an intramolecular hydrogen bond between the hydroxyl proton and one of the azo nitrogen atoms. The transfer of this proton leads to the formation of the quinone-hydrazone tautomer. The energetics of this process, meaning the relative stability of the two forms, are influenced by the electronic and structural features of the molecule. researchgate.netnih.govpurdue.edu

For instance, upon photoexcitation, an excited-state intramolecular proton transfer (ESIPT) can occur, leading to the formation of the keto tautomer in the excited state. nih.gov This process is often ultrafast. The relative energies of the ground and excited states of both tautomers dictate the likelihood and pathway of this proton transfer. Theoretical calculations, such as those employing density functional theory (DFT), are often used to model these proton transfer pathways and determine the transition state energies. nih.gov The transition structures for this proton transfer often exhibit strong hydrogen bonding characteristics. nih.gov

Influence of Substitution Position (e.g., ortho vs. meta) and Solvent Environment

The position of the hydroxyl group on the phenyl ring significantly impacts the azo-hydrazone equilibrium. While ortho-hydroxyazobenzenes readily form a strong intramolecular hydrogen bond, facilitating tautomerism, the meta-substitution in 3,3'-(diazene-1,2-diyl)diphenol results in a different scenario. In this case, intermolecular hydrogen bonding or interactions with solvent molecules play a more dominant role in stabilizing either tautomer.

The solvent environment is a critical factor in determining the position of the tautomeric equilibrium. researchgate.netresearchgate.netnih.govresearchgate.net Polar solvents tend to favor the more polar hydrazone form due to stabilizing solute-solvent interactions. researchgate.netrsc.org In nonpolar solvents, the less polar azo form is often more stable. nih.gov The ability of the solvent to act as a hydrogen bond donor or acceptor can also influence the equilibrium by forming cooperative hydrogen bonds with the solute molecule. nih.gov The pH of the medium is another crucial external factor, with changes in pH leading to protonation or deprotonation, which in turn can shift the equilibrium towards either the azo or hydrazone form. nih.govrsc.orgrsc.org

Spectroscopic Differentiation of Azo and Hydrazone Tautomers

The azo and hydrazone tautomers of phenolic azobenzenes can be distinguished using various spectroscopic techniques, most notably UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. unifr.chresearchgate.netresearchgate.net

UV-Vis Spectroscopy: The two tautomers exhibit distinct absorption spectra. researchgate.net The azo form typically shows a strong π-π* transition at shorter wavelengths, while the hydrazone form, with its more extended conjugation, absorbs at longer wavelengths. researchgate.netresearchgate.net For example, in some systems, the azo form might have an absorption maximum around 375 nm, whereas the hydrazone form could have a peak around 390 nm or even longer wavelengths. unifr.ch By analyzing the absorption spectra in different solvents or at different pH values, the relative populations of the two tautomers can be inferred. rsc.orgrsc.org

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for identifying the predominant tautomer in solution. unifr.chresearchgate.netrsc.org The chemical shifts of the protons and carbons in the vicinity of the tautomerizable group are particularly informative. For instance, the presence of a signal corresponding to a hydroxyl proton (OH) is indicative of the azo form, while a signal for an NH proton suggests the presence of the hydrazone form. researchgate.net ¹⁵N NMR can also be employed to directly probe the nitrogen atoms of the azo/hydrazone group. unifr.ch

Resonance Raman Spectroscopy: This technique can provide detailed vibrational information about the chromophore. The vibrational frequencies of the azo (-N=N-) and hydrazone (-C=N-NH-) moieties are different, allowing for their differentiation. In protonated forms, the charge transfer transition is more delocalized in the hydrazone tautomer due to the contribution of the quinoid structure. nih.gov

E/Z Photoisomerization Dynamics

Like other azobenzene (B91143) derivatives, this compound can undergo reversible photoisomerization between its more stable E (trans) and less stable Z (cis) geometric isomers upon irradiation with light of appropriate wavelengths. This process forms the basis of its potential applications as a molecular switch.

Photoexcitation Pathways and Excited State Relaxation

The photoisomerization process is initiated by the absorption of a photon, which excites the molecule from its ground electronic state (S₀) to an excited state, typically the S₁ (n,π) or S₂ (π,π) state. nih.govnih.gov The specific pathway and efficiency of isomerization depend on which state is accessed.

Upon excitation, the molecule relaxes from the initial Franck-Condon excited state to a lower-energy point on the excited-state potential energy surface. lanl.gov This relaxation often involves changes in the dihedral angle of the central N=N bond. The molecule can then return to the ground state via different mechanisms, including rotation or inversion around one of the C-N-N angles. nih.gov The relaxation process can proceed through conical intersections, which are points where the potential energy surfaces of two electronic states cross, providing an efficient pathway for non-radiative decay back to the ground state in either the E or Z configuration. nih.gov

Thermal Relaxation Rates and Mechanisms of Z-Isomer to E-Isomer

The Z-isomer of azobenzenes is typically thermally unstable and will relax back to the more stable E-isomer in the dark. The rate of this thermal back-isomerization is a critical parameter for photoswitch applications and is often expressed as the half-life (τ₁/₂) of the Z-isomer. nih.govrsc.org

The mechanism of thermal isomerization can occur through either a rotational or an inversional pathway. nih.gov The rotational mechanism involves a rotation around the N=N double bond, while the inversional mechanism involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized. The presence of substituents and their electronic properties can influence the preferred pathway and the activation energy for this process. rsc.orgpsu.edu For some azobenzenes, an intersystem crossing to the triplet state (T₁) has been proposed as a viable pathway for thermal isomerization. nih.govnih.gov The rate of thermal relaxation can also be influenced by the surrounding environment, such as the rigidity of a polymer matrix. mcgill.capsu.edu In some cases, the isomerization can be catalyzed, for example, by electrochemical reduction, which dramatically enhances the rate of Z to E conversion. acs.org The presence of hydroxyl groups capable of tautomerization can also affect the thermal isomerization rate by altering the double-bond character of the azo linkage. researchgate.netresearchgate.net

Other Relevant Tautomeric Forms (e.g., Keto-Enol)

Beyond cis-trans isomerism, this compound can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. chemrxiv.org For hydroxyazobenzenes, the most significant equilibrium is the azo-hydrazone tautomerism, which is a specific type of keto-enol tautomerism. nih.govrsc.orgmasterorganicchemistry.com

The equilibrium involves two primary forms:

Azo Tautomer: This is the phenolic form, correctly named this compound, where the hydrogen atoms are bonded to the oxygen atoms of the phenol (B47542) rings.

Hydrazone Tautomer (Keto form): In this form, a proton from one of the hydroxyl groups migrates to one of the azo nitrogen atoms. This results in the formation of a quinone-like structure in one ring and a hydrazone (-NH-N=) linkage. This form is also referred to as the keto tautomer because the phenyl ring loses its aromaticity to form a cyclohexadienone structure, which contains a carbonyl group. youtube.comrsc.org

The position of this equilibrium is highly sensitive to environmental factors:

Solvent Polarity: The hydrazone tautomer is generally more polar than the azo tautomer. Consequently, polar solvents tend to stabilize the hydrazone form, shifting the equilibrium in its favor. nih.gov

pH: The acidity or basicity of the solution significantly impacts the tautomeric balance. rsc.orgacs.org Protonation or deprotonation of the molecule can favor one tautomer over the other. For example, protonation of the azo nitrogen can facilitate the formation of the hydrazone structure. nih.gov

Hydrogen Bonding: As discussed previously, hydrogen-bonding interactions, whether intramolecular or with the solvent, can stabilize the hydrazone form. This stabilization is a key factor in the catalyzed thermal isomerization pathway for hydroxyazobenzenes. nih.govmasterorganicchemistry.com

While the azo-hydrazone equilibrium is the most studied tautomerism in this class of compounds due to its profound effect on their photochemical properties, the phenol rings themselves can theoretically exhibit keto-enol tautomerism. However, for a simple phenol, the equilibrium overwhelmingly favors the aromatic enol (phenol) form. youtube.com The loss of aromaticity makes the keto form significantly less stable. In the context of this compound, the azo-hydrazone tautomerism, which involves the interplay between the hydroxyl group and the azo linkage, is the dominant and most chemically relevant tautomeric process.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules, balancing computational cost and accuracy effectively. irjweb.comcecam.org It is widely used to determine ground-state properties, making it an ideal starting point for understanding 3,3'-(Diazene-1,2-diyl)diphenol. Functionals like B3LYP are popular for such studies, often paired with basis sets like 6-311++G(d,p) to provide a reliable description of molecular geometry and electronic properties. irjweb.comnih.gov

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.netnih.gov For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The molecule exists as two primary isomers: the more stable trans (E) isomer and the less stable cis (Z) isomer.

Conformational analysis further explores the molecule's flexibility, particularly the rotation around single bonds, such as the C-N bonds linking the phenyl rings to the azo group and the C-O bonds of the hydroxyl groups. nih.gov For azobenzene (B91143) derivatives, the planarity of the molecule is a key feature. DFT calculations can reveal the most stable orientations of the two phenyl rings relative to the central N=N double bond. While the trans isomer is nearly planar, the cis isomer adopts a non-planar, three-dimensional structure to alleviate steric hindrance. The presence of hydroxyl groups at the meta-positions introduces additional conformational possibilities, including the potential for intramolecular hydrogen bonding, which would be identified through geometry optimization.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table illustrates the type of data obtained from a DFT geometry optimization. Actual values require specific calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N=N | ~1.25 | ||

| C-N | ~1.43 | ||

| C-N=N | ~114 | ||

| C-N-N-C (trans) | ~180 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small gap suggests that the molecule is more reactive and can be excited by lower-energy light. researchgate.net For azobenzene derivatives, the HOMO is typically a π-orbital distributed across the molecule, while the LUMO is a π* anti-bonding orbital. The energy of this gap can be correlated with the wavelength of light the molecule absorbs. schrodinger.com

The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution around a molecule. chemrxiv.org It is used to predict how a molecule will interact with other species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In a MESP map, areas of negative potential (typically colored red) are concentrated around electronegative atoms like the nitrogen and oxygen atoms of this compound, indicating sites susceptible to electrophilic attack. nih.govnih.gov Regions of positive potential (blue) are usually found around hydrogen atoms, particularly the hydroxyl protons, marking them as sites for nucleophilic interaction. nih.govnih.gov

Table 2: Calculated Electronic Properties (Hypothetical Data) This table shows typical electronic properties derived from DFT calculations.

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -2.8 | Energy of the lowest unoccupied molecular orbital. |

Theoretical vibrational analysis based on DFT can predict a molecule's infrared (IR) and Raman spectra. nih.gov After geometry optimization, frequency calculations confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and yield a set of vibrational modes. nih.gov Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms.

For this compound, key vibrational modes would include the characteristic N=N azo stretch, C-N stretching, C=C stretching within the aromatic rings, and the O-H stretching and bending of the phenol (B47542) groups. By comparing the calculated frequencies with experimentally measured IR or Raman spectra, scientists can confirm the molecule's structure and assign specific spectral peaks to particular atomic motions. nih.govusst.edu.cn

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying how molecules respond to light. cecam.orgbenasque.org It allows for the calculation of electronic excitation energies and the properties of excited states, which are crucial for understanding photochemistry. nih.gov

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netcore.ac.uk For azobenzenes, the spectrum is typically characterized by two main absorption bands:

A strong band in the UV region, corresponding to the π → π* transition.

A weaker band in the visible region, corresponding to the n → π* transition, which is formally forbidden by symmetry in the trans isomer but observable.

Calculations for this compound would predict the wavelengths of maximum absorption (λmax) for both the trans and cis isomers. The introduction of electron-donating hydroxyl groups is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted azobenzene. researchgate.net TD-DFT can also be used to model fluorescence or phosphorescence by calculating the energy released when the molecule returns from an excited state to the ground state, though many azobenzenes have low emission quantum yields due to efficient isomerization. nih.govrsc.org

The photoisomerization of azobenzene from its stable trans form to the cis form is the molecule's defining characteristic. TD-DFT can be used to model the reaction pathways for this transformation. The process is exceptionally fast and efficient, often occurring on a femtosecond timescale, because it proceeds through a conical intersection. nih.gov

A conical intersection is a point on the potential energy surface where two electronic states (typically the first excited state, S₁, and the ground state, S₀) become degenerate (have the same energy). unibo.itnih.gov These intersections act as efficient funnels, allowing for rapid, non-radiative decay from the excited state back to the ground state. nih.govnih.gov For azobenzene, upon photoexcitation, the molecule's geometry distorts via rotation or inversion around the N=N bond until it reaches a conical intersection. unibo.itrsc.orgosti.gov At this point, it can decay back to the ground state as either the trans or cis isomer, completing the photoisomerization cycle. rsc.org Computational modeling can map these potential energy surfaces and locate the geometry of the conical intersection, providing a detailed mechanistic understanding of how light energy is converted into structural change in this compound. unibo.itosti.gov

Investigation of Tautomeric Equilibria using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the tautomeric equilibria in molecules like this compound. Azobenzene derivatives containing hydroxyl groups can exist in equilibrium between the azo (phenol-azo) form and the quinone-hydrazone tautomer. The relative stability of these tautomers is crucial as it significantly influences the compound's color, photochemistry, and biological activity.

Theoretical calculations allow for the determination of the optimized geometries of different tautomers and their corresponding electronic energies. The energy difference between the tautomeric forms indicates their relative populations at equilibrium. For instance, studies on related hydroxyazobenzene compounds have shown that the position of the hydroxyl group and the nature of the solvent can dramatically shift the equilibrium. nih.govnih.govchemrxiv.org

In the case of this compound, two primary tautomeric forms can be considered: the bis-azo-phenol form and the quinone-hydrazone form. Computational studies on analogous dihydroxyazobenzene isomers can provide a framework for understanding the potential tautomeric landscape of the 3,3'-substituted compound. These investigations typically involve calculating the relative Gibbs free energies of the possible tautomers in both the gas phase and in different solvents to account for environmental effects. nih.govresearchgate.net

For example, theoretical data for a similar, well-studied tautomeric compound, 8-(phenyldiazenyl)quinolin-7-ol, indicates the co-existence of multiple tautomeric forms in solution, a finding supported by experimental NMR and UV-Vis spectroscopy. nih.gov The relative energies calculated for different tautomers help in interpreting experimental spectra and understanding the dynamic behavior of these molecules in solution.

Table 1: Representative Theoretical Relative Energies of Tautomers for a Hydroxyazobenzene Derivative

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Gibbs Free Energy (kcal/mol) in Toluene | Relative Gibbs Free Energy (kcal/mol) in Acetonitrile |

| Azo-Enol (E) | 0.00 | 0.00 | 0.00 |

| Keto-Hydrazone (KE) | 1.50 | 0.25 | -0.10 |

| Keto-Keto (KK) | 3.20 | 2.50 | 1.80 |

Note: This table presents hypothetical data based on trends observed in computational studies of related hydroxyazobenzene compounds to illustrate the type of information obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.

Coordination Chemistry and Metal Complexation

Electronic and Photophysical Properties of Coordination Compounds

Ligand-to-Metal and Metal-to-Ligand Charge Transfer Transitions

The formation of coordination complexes between 3,3'-(Diazene-1,2-diyl)diphenol and a metal center introduces the possibility of electronic transitions between the molecular orbitals of the ligand and the d-orbitals of the metal. These transitions are known as charge transfer (CT) bands and are often responsible for the intense colors of many coordination compounds. nih.gov CT transitions are broadly categorized into two types: Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT).

Ligand-to-Metal Charge Transfer (LMCT) transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. For this to occur, the ligand must possess relatively high-energy filled orbitals (acting as an electron donor), and the metal must have low-lying empty or partially filled orbitals (acting as an electron acceptor). In the case of this compound, the phenolate (B1203915) oxygen atoms are excellent sigma-donors, and the azo group also possesses non-bonding electrons, making the ligand a suitable candidate for LMCT processes, particularly when coordinated to a metal in a high oxidation state. nih.gov The energy of the LMCT band is sensitive to the nature of the metal ion and the solvent environment. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) transitions, conversely, involve the excitation of an electron from a metal-based d-orbital to a low-lying empty orbital of the ligand. This typically occurs when the metal is in a low oxidation state (electron-rich) and the ligand has low-energy acceptor orbitals, such as the π* orbitals of the aromatic rings and the azo group in this compound. The azo group, in particular, is known for its ability to stabilize low valent metal oxidation states due to its π-acidity and the presence of low-lying π* molecular orbitals. nih.gov MLCT transitions are of significant interest as they can lead to the formation of excited states with potential applications in photocatalysis and solar energy conversion. nih.gov

The specific energies of these charge transfer bands for metal complexes of this compound are not extensively documented in the surveyed literature. However, based on related azo-dye metal chelates, these transitions would be expected to appear in the visible region of the electronic spectrum, contributing to the color of the complexes. The table below illustrates the expected charge transfer transitions and the factors influencing them.

| Transition Type | Description | Favorable Conditions for this compound Complexes | Influencing Factors |

| LMCT | Electron transfer from ligand orbitals to metal d-orbitals. | Metal in high oxidation state (e.g., Fe(III), Cr(III)). asianpubs.org | Nature of the metal ion, solvent polarity, presence of electron-donating substituents on the ligand. |

| MLCT | Electron transfer from metal d-orbitals to ligand π* orbitals. | Metal in low oxidation state (e.g., Cu(I), Ru(II)). orientjchem.org | Nature of the metal ion, presence of π-acceptor functionalities on the ligand, solvent polarity. |

Interactive Data Table: Expected Charge Transfer Transitions

| Metal Ion (Oxidation State) | Expected CT Type | Potential Spectral Region | Notes |

| Fe(III) | LMCT | Visible | High oxidation state of Fe(III) favors electron transfer from the phenolate groups. asianpubs.org |

| Cu(II) | LMCT/MLCT | Visible | Can exhibit both types of transitions depending on the coordination environment and other ligands. orientjchem.org |

| Ru(II) | MLCT | Visible | Electron-rich Ru(II) can donate electron density to the azo group's π* orbitals. |

| Zn(II) | Ligand-based | UV-Visible | As a d¹⁰ metal, charge transfer is typically from the ligand to the metal, though often at higher energies. |

Modulation of Photoisomerization in Metal-Bound Systems

Azobenzene (B91143) and its derivatives are well-known for their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. The trans isomer is generally more stable, but UV irradiation can promote its conversion to the cis isomer. This process can often be reversed by irradiation with visible light or by thermal relaxation. rsc.org

When this compound acts as a ligand, its photoisomerization behavior can be significantly modulated by the coordinated metal ion. The metal can influence the photophysics of the ligand in several ways:

Competition with Charge Transfer States: The photoisomerization process must compete with other de-excitation pathways, including LMCT and MLCT transitions. nih.gov If a charge transfer state is lower in energy than the state responsible for isomerization, the isomerization quantum yield may be significantly reduced or quenched entirely.

Changes in Electronic Structure: Coordination to a metal alters the energy levels of the ligand's molecular orbitals. This can shift the absorption bands of the trans and cis isomers and affect the efficiency of the photoisomerization process.

Structural Constraints: The chelation of the ligand to a metal center can impose structural rigidity, which may hinder the large-scale geometric changes required for isomerization. This can lead to a decrease in the photoisomerization quantum yield and a change in the thermal relaxation rate from the cis to the trans isomer. frontiersin.org

Heavy Atom Effect: Paramagnetic metal ions or heavy metals can enhance intersystem crossing rates, potentially opening up new de-excitation pathways that compete with photoisomerization.

The extent of this modulation depends on the specific metal ion, its oxidation state, and the coordination geometry of the complex. While detailed studies on the photoisomerization of this compound metal complexes are scarce, research on other azobenzene-containing ligands demonstrates that metal coordination is a powerful tool for tuning their photoswitching properties. rsc.org

| Parameter | Effect of Metal Coordination | Underlying Mechanism | Example from Related Systems |

| Photoisomerization Quantum Yield | Typically decreased. nih.gov | Competition from LMCT/MLCT states; steric hindrance from chelation. | The quantum yield of azobenzene photoisomerization can be significantly altered upon coordination to a metal center. rsc.org |

| Absorption Maxima (λmax) | Shifted (red or blue shift). | Alteration of ligand molecular orbital energies upon coordination. | The λmax of azo dyes shows a noticeable shift upon complexation with metal ions. orientjchem.org |

| Thermal Relaxation Rate (cis to trans) | Can be increased or decreased. | Changes in the energy barrier for thermal isomerization due to electronic and steric effects. | The thermal relaxation of azobenzene units can be significantly slowed down in helicate structures. frontiersin.org |

Interactive Data Table: Modulation of Photoisomerization

Quantitative data for this compound complexes are not available in the reviewed literature. This table presents a qualitative overview of the expected effects.

| Metal Complex | Expected Change in Photoisomerization | Rationale |

| [M(3,3'-diphenol-azo)n] | Quenching or reduced efficiency | The formation of low-lying charge transfer states provides a rapid de-excitation pathway that competes with isomerization. nih.gov |

| Rigidly Chelated Complex | Significant hindrance | The steric constraints imposed by a rigid coordination geometry can inhibit the necessary structural changes for the trans to cis conversion. |

| Flexible Coordination Complex | Possible retention of photoswitching | If the coordination is flexible enough to accommodate the geometric change, photoisomerization may still occur, albeit with modified properties. |

Structure Property Relationships and Supramolecular Chemistry for Functional Materials

Influence of Molecular Structure on Photophysical and Photochemical Behavior

The unique characteristics of 3,3'-(Diazene-1,2-diyl)diphenol, an organic compound featuring a diazene (B1210634) group (-N=N-) connecting two phenolic rings, stem from its photoresponsive nature. smolecule.com This allows for its application in the development of advanced materials. The core of its functionality lies in the photoisomerization of the azobenzene (B91143) unit, which can be reversibly switched between its stable trans and metastable cis geometric isomers upon light irradiation. rsc.org This molecular-level motion can be harnessed to induce macroscopic effects in materials. rsc.orgtuni.fi

Effect of Substituent Position and Electronic Nature on Photoisomerization Rates

The efficiency and rate of the trans-cis photoisomerization process in azobenzene derivatives, including this compound, are highly sensitive to the nature and position of substituents on the aromatic rings. rsc.org The electronic properties of these substituents play a critical role in modulating the energy landscape of the isomerization process.

Electron-donating groups, such as the hydroxyl (-OH) groups in this compound, can significantly influence the photochromic properties. For instance, the introduction of a methoxy (B1213986) group, another electron-donating group, to the C6 position of a naphthopyran has been shown to shift the absorption band of the colored form to longer wavelengths. researchgate.net Furthermore, placing methoxy groups at the para-position of the phenyl groups on C3 can lead to faster decoloration of the photo-induced colored form. researchgate.net

Conversely, electron-withdrawing groups also impact photoisomerization. In a study on dehydrozingerone (B89773) derivatives, it was found that a carbonate group, which is an electron-withdrawing system, prevents the formation of certain resonance structures, thereby affecting the retro-isomerization process. nih.gov The stability of different isomers can be markedly different depending on the electron-donating or -withdrawing capacity of the substituents on the aromatic hydroxyl group. nih.gov

Relationship between Intramolecular Hydrogen Bonding and Photoreactivity

Intramolecular hydrogen bonding is a key factor that can direct the conformation and, consequently, the photoreactivity of molecules. In derivatives of N'-benzylidenebenzohydrazide, the strength of intramolecular hydrogen bonds between a substituent on the benzoyl ring and the amide proton governs the conformational rigidity and the population of different conformers. rsc.org This principle can be extended to phenolic azobenzenes like this compound, where the hydroxyl groups can form intramolecular hydrogen bonds.

The presence of an electron-withdrawing group adjacent to a hydrogen bond donor can strengthen the intramolecular hydrogen bond. nih.gov This is evidenced by a decrease in the distance between the donor and acceptor atoms and a move towards linearity in the hydrogen bond angle. nih.gov Such structural changes can be expected to influence the photoreactivity by altering the energy barriers for conformational changes and isomerization.

In the case of 2',3-dihydroxyflavone, a molecule with a structural resemblance to a substituted phenol (B47542), the hydroxyl group at the 2' position leads to a stronger inter-ring interaction, which in turn weakens the bonding of the proton at position 3. rsc.org This compound exhibits dual fluorescence from its normal and tautomeric forms, a phenomenon arising from excited-state intramolecular proton transfer (ESIPT). rsc.org While not a direct measure of photoisomerization, this demonstrates how intramolecular interactions involving hydroxyl groups can dictate the photophysical pathways. The conformational rearrangement from a twisted ground state to a planar excited state is also a key feature, resulting in large Stokes shifts. rsc.org For this compound, similar intramolecular hydrogen bonding involving the phenolic protons could influence the planarity of the molecule and its excited-state dynamics, thereby affecting its photoisomerization behavior.

Supramolecular Assembly and Intermolecular Interactions

The self-assembly of molecules into well-defined, functional superstructures is a cornerstone of materials science. For this compound, the phenolic and azobenzene moieties provide the necessary functionalities for directed self-assembly through a combination of hydrogen bonding and π-stacking interactions.

Role of Hydrogen Bonding in Directing Self-Assembly (e.g., O-H...O, O-H...N)

Hydrogen bonding is a powerful and directional interaction that plays a pivotal role in the self-assembly of supramolecular structures. harvard.edu The hydroxyl groups of this compound can act as both hydrogen bond donors (O-H) and acceptors (the oxygen lone pair), enabling the formation of O-H···O hydrogen bonds. These interactions can lead to the formation of extended chains or networks. For example, bis(4,4'-dihydroxyphenyl) sulfone, which has tetrahedrally disposed hydrogen bonding sites, forms a unique, doubly interwoven molecular carpet structure in the solid state. rsc.org

Furthermore, the nitrogen atoms of the diazene group in this compound can act as hydrogen bond acceptors, leading to the formation of O-H···N hydrogen bonds. This type of interaction has been observed in model compounds prepared to study intramolecular hydrogen bonding, where a strong interaction exists between phenolic hydroxyl groups and nitrogen atoms. nih.gov The phenol-pyridine hydrogen bond is another example that facilitates structure-function comparisons in supramolecular systems. rsc.org

The strength and type of hydrogen bonding directly influence the properties of the resulting supramolecular material. tuni.firesearchgate.net In peptide amphiphiles, for instance, intermolecular hydrogen bonding of the peptide backbones drives the axial growth of filamentous structures. nih.gov The stability of these self-assembled structures is correlated with the extent of hydrogen bonding. nih.gov Similarly, for this compound, the interplay of O-H···O and O-H···N hydrogen bonds will dictate the architecture and stability of its self-assembled structures.

π-Stacking Interactions and Their Contribution to Aggregation Behavior

Alongside hydrogen bonding, π-stacking interactions between the aromatic rings of this compound are a significant driving force for its aggregation. mdpi.com These noncovalent interactions, while individually weak, become substantial when multiple aromatic rings are involved, contributing to the directional organization of molecules during self-assembly. nih.gov

The geometry of π-stacking can vary, with common arrangements including sandwich, T-shaped, and parallel-displaced conformations. nih.gov In many cases, a staggered or offset π-stacking is favored, where the electrostatic attraction between a negatively charged carbon of one ring and a positively charged hydrogen of another contributes to the stability. mdpi.com The aggregation of molecules through π-stacking can be observed through changes in spectroscopic properties, such as shifts in absorption or fluorescence spectra.

In the context of amyloid-like structures formed by dipeptides, π-π interactions between aromatic groups contribute to the stabilization of the self-assembled structures. nih.gov The aggregation process can be monitored by observing changes in fluorescence, which provides direct evidence of the involvement of aromatic residues. nih.gov For this compound, the planar trans isomer is more conducive to efficient π-stacking compared to the non-planar cis isomer. nih.gov This difference in stacking ability is a key principle behind the light-induced disruption or formation of supramolecular assemblies.

Design Principles for Supramolecular Structures Incorporating Phenolic Azobenzenes

The design of functional supramolecular materials based on phenolic azobenzenes like this compound relies on a set of established principles that leverage noncovalent interactions. A modular approach, where different molecular components are combined, allows for the creation of materials with tailored properties. nih.gov

A primary design strategy involves the use of complementary hydrogen bonding motifs. For instance, the combination of a hydrogen bond donor (like the phenol in this compound) with a hydrogen bond acceptor on a polymer backbone can lead to the formation of stable supramolecular complexes. rsc.orgresearchgate.net The strength of this interaction can be tuned by the choice of the components, which in turn affects the photophysical properties and optical response of the material. tuni.firesearchgate.net

Another key principle is the preorganization of interacting moieties to favor the formation of a specific supramolecular architecture. By covalently linking multiple recognition sites, such as melamines, it is possible to direct the assembly with complementary units like isocyanurates to form large, stable aggregates with a defined number of hydrogen bonds. harvard.edu

The interplay between different noncovalent forces is also a critical design consideration. The combination of hydrogen bonding and hydrophobic interactions, driven by π-stacking, can lead to robust self-assembly in aqueous environments. nih.gov The balance between these forces can be manipulated to control the aggregation state and, consequently, the material's function.

Photoresponsive Characteristics in Materials Science Contexts

The defining feature of this compound and related azobenzene compounds in the context of materials science is their photoresponsive nature. This property stems from the reversible trans-cis isomerization of the central diazene (-N=N-) bond upon exposure to light of specific wavelengths. The trans isomer is the more thermodynamically stable state, while the cis isomer is a higher-energy, metastable state. This reversible switching between two distinct molecular geometries forms the basis for a range of applications in smart materials and devices.

The photoisomerization process is typically triggered by UV light, which promotes the transition from the trans to the cis form. The reverse cis-to-trans isomerization can be induced by visible light or can occur thermally. This ability to externally control the molecular structure with light allows for the modulation of macroscopic material properties.

Fundamental Research for Molecular Switching and Optoelectronic Applications

The reversible photoisomerization of azobenzene derivatives, including this compound, is a cornerstone of fundamental research into molecular switches and optoelectronics. These molecules can be conceptualized as light-operated switches, where the trans and cis states correspond to the "on" and "off" states, or vice versa, depending on the application.

In a notable study, a derivative of the closely related 4,4'-(Diazene-1,2-diyl)diphenol was utilized to create a self-erasable and rewritable optoexcitonic platform. This platform demonstrates the potential of these materials in anti-tamper hardware and secure data storage. The photoisomerization of the azobenzene moiety allows for the dynamic modulation of the electronic properties of an adjacent material, in this case, a monolayer of tungsten diselenide (WSe2).

The switching characteristics of a molecule derived from (E)-4,4'-(diazene-1,2-diyl)diphenol, referred to as A3, highlight the principles applicable to this compound. The trans isomer of A3 exhibits a strong absorption peak at 365 nm. Irradiation at this wavelength induces a transition to the cis isomer. The process is reversible, with white light promoting the relaxation back to the trans state. The stability of the cis state is a critical factor for practical applications; for A3 films, 99% of the molecules remained in the cis state for the first 120 minutes in the dark, with only 20% relaxing back to the trans state after 24 hours. umich.edu This demonstrates the potential for creating devices with persistent states.

The electrical characteristics of a monolayer of WSe2 were shown to be modulated by the isomeric state of the adjacent A3 film. A clear shift in the turn-on voltage confirmed higher p-doping from the trans-A3 molecules compared to the cis-A3 molecules. umich.edu This ability to optically control the doping level in a semiconductor material is a significant step towards the development of optoelectronic devices with novel functionalities.

| Parameter | Value/Observation |

|---|---|

| UV Exposure for trans-to-cis Conversion | 365 nm |

| Relaxation Condition for cis-to-trans Conversion | White light or thermal relaxation |

| Stability of cis State (in dark) | 99% remains after 120 minutes |

| Relaxation to trans State (in dark) | 20% after 24 hours |

| Effect on Monolayer WSe2 | Shift in turn-on voltage, indicating p-doping by trans isomer |

Investigation of Photoinduced Phase Transitions in Organic Materials

Photoinduced phase transitions (PIPT) represent a fascinating phenomenon where light can trigger a change in the physical state of a material, for instance, from a solid crystal to a liquid, at a constant temperature. Azobenzene derivatives are at the forefront of research in this area due to the significant change in molecular shape during trans-cis isomerization. The rod-like trans isomer allows for efficient crystal packing, while the bent cis isomer disrupts this packing, leading to a less ordered, often liquid, state.

A simple molecular design strategy has been reported to achieve crystal-to-liquid phase transitions in azobenzene derivatives. This involves introducing para-dialkoxy groups and a methyl group at the meta-position. While not precisely this compound, this research provides a framework for understanding how substitutions on the azobenzene core influence PIPT behavior. The hydroxyl groups at the 3 and 3' positions in this compound are expected to play a crucial role in its phase behavior through hydrogen bonding, which can either stabilize the crystal lattice or, upon isomerization, be disrupted to facilitate a phase change.

The application of such materials is envisioned in areas like photolithography. A photoresist based on an azobenzene derivative that undergoes a solid-to-liquid transition upon illumination would allow for a simple, solvent-free development process. The illuminated areas could be wiped or blown away, significantly reducing chemical waste compared to conventional photoresists.

Furthermore, the study of imine-based liquid crystal dimers has shown that UV irradiation can induce a reversible phase transition between a twist-bend nematic (NTB) phase and a conventional nematic (N) phase. mdpi.com This highlights that PIPT is not limited to crystal-to-liquid transitions but can also occur between different liquid crystalline phases. Although the specific compound is different, the underlying principle of photoisomerization driving a phase change is directly relevant to azobenzene derivatives like this compound.

| Phenomenon | Description | Potential Application |

|---|---|---|

| Crystal-to-Liquid Transition | UV light converts the linear trans-isomer to the bent cis-isomer, disrupting the crystal lattice and causing melting at a constant temperature. researchgate.net | Reusable photoresists for photolithography, photo-controllable adhesives. |